trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate
Overview
Description
“trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate” is a chemical compound with the IUPAC name 1-tert-butyl 3-ethyl (3R,4R)-4-methyl-1,3-pyrrolidinedicarboxylate . It has a molecular weight of 257.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Preparation and Utilization in Enantiomerically Pure Forms
- The preparation of enantiomerically pure cis- and trans-configurated compounds related to trans-1-Tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate has been achieved using amino acids like (S)-Alanine and (S)-Phenylalanine. This process is significant for generating chiral, nonracemic enolates for α-alkylation of amino acids without racemization and without an external chiral auxiliary (Naef & Seebach, 1985).
Synthesis and Application in Dipeptide Synthesis
- The synthesis of related chiral auxiliaries has been used in dipeptide synthesis, demonstrating the compound's utility in creating enantiomerically pure amino acid derivatives and other organic compounds (Studer, Hintermann, & Seebach, 1995).
Large-Scale Synthesis from L-Aspartic Acid
- Large-scale synthesis from L-aspartic acid to related compounds demonstrates its practical applicability in industrial settings. This method provides a pathway for synthesizing derivatives like 4-ethyl and 4-propyl derivatives (Yoshida et al., 1996).
Application in Stereoselective Synthesis
- Stereoselective synthesis techniques have been developed, highlighting the compound's role in creating specific isomers necessary for various chemical and pharmaceutical applications (Iida et al., 2005).
As a Scaffold in Substituted Piperidines
- It serves as a scaffold for the preparation of substituted piperidines, indicating its importance in the synthesis of complex organic molecules (Harmsen et al., 2011).
Use in Cycloaddition Reactions
- The compound has been used in cycloaddition reactions, illustrating its utility in synthesizing aminoalcohol derivatives, a crucial step in the production of various organic and medicinal compounds (Morita et al., 2008).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVVHOIALIBRL-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121986 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1434126-89-2 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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